Thiazolidine

Catalog No.
S560083
CAS No.
504-78-9
M.F
C3H7NS
M. Wt
89.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolidine

CAS Number

504-78-9

Product Name

Thiazolidine

IUPAC Name

1,3-thiazolidine

Molecular Formula

C3H7NS

Molecular Weight

89.16 g/mol

InChI

InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2

InChI Key

OGYGFUAIIOPWQD-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-Thiazolidine; 1-Thia-3-azacyclopentane; Tetrahydrothiazole; Tetrahydro-thiazole

Canonical SMILES

C1CSCN1

The exact mass of the compound Thiazolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 357911. It belongs to the ontological category of thiazolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiazolidine (CAS 504-78-9) is a versatile five-membered heterocyclic building block featuring both a thioether and a secondary amine. In procurement and material selection, it is highly valued for its predictable dynamic covalent chemistry, orthogonal reactivity, and specific pKa profile. Unlike simple acyclic amines or thiols, the closed thiazolidine ring provides a stable yet reversible masked state for 1,2-aminothiols. This structural feature makes it a critical precursor for pharmaceutical synthesis (including penicillins and thiazolidinediones), a highly selective chiral organocatalyst, and an indispensable protecting group in advanced peptide manufacturing .

Attempting to substitute thiazolidine with its oxygen analog (oxazolidine) or its nitrogen-only analog (pyrrolidine) fundamentally compromises process stability and catalytic performance. Oxazolidines are highly susceptible to rapid hydrolytic ring-opening in aqueous environments, rendering them unsuitable for stable formulations or prolonged reactions [1]. Conversely, pyrrolidines are strongly basic (pKa ~11.3), which frequently triggers unwanted base-catalyzed side reactions in sensitive catalytic cycles [2]. Furthermore, acyclic aminothiols cannot replicate the masked, pH-dependent orthogonal reactivity of the thiazolidine ring, which is strictly required to prevent premature cyclization in complex multi-segment peptide ligations [3].

Aqueous Hydrolytic Stability for Controlled Release Formulations

Thiazolidine rings demonstrate exceptional stability against aqueous hydrolysis compared to their oxygen counterparts. While oxazolidine derivatives rapidly hydrolyze in aqueous media, thiazolidines maintain structural integrity, enabling slow, controlled release of aldehydes or thiols over several days. This stability is driven by a highly favorable equilibrium constant that strongly prefers the closed ring over the open imine form[1].

Evidence DimensionAqueous ring-opening stability
Target Compound DataThiazolidine (Stable, sustained release over days)
Comparator Or BaselineOxazolidine (Rapidly hydrolyzed)
Quantified Difference>100-fold higher kinetic and thermodynamic stability toward ring-opening in aqueous media.
ConditionsAqueous formulation, acidic to alkaline pH.

Ensures predictable, long-term stability in aqueous environments, making it a reliable choice for prodrugs, pro-fragrances, and dynamic covalent materials.

Milder Basicity and Superior Stereocontrol in Organocatalysis

The introduction of the sulfur atom in the thiazolidine ring significantly lowers its basicity compared to pyrrolidine. Thiazolidine exhibits a pKa of ~6.3, whereas pyrrolidine is strongly basic with a pKa of ~11.3 [1]. In asymmetric direct aldol reactions, bifunctional thiazolidine-based catalysts leverage this milder basicity to suppress unwanted side reactions, achieving near-perfect stereoselectivities (up to >99% e.e. and >19:1 d.r.) and high yields in aqueous media [2].

Evidence DimensionBasicity (pKa) and enantiomeric excess (e.e.)
Target Compound DataThiazolidine (pKa ~6.3, >99% e.e.)
Comparator Or BaselinePyrrolidine (pKa ~11.3, prone to base-catalyzed side reactions)
Quantified Difference~5 pKa unit reduction; achieves >19:1 diastereomeric ratio.
ConditionsAsymmetric direct aldol reaction between aromatic aldehydes and cyclic ketones in aqueous media.

Procurement for chiral synthesis should prioritize thiazolidine scaffolds when high stereocontrol and the suppression of basic side reactions are required.

pH-Triggered Orthogonal Deprotection in Peptide Manufacturing

Thiazolidine serves as a highly effective orthogonal protecting group for N-terminal cysteines in Native Chemical Ligation (NCL). It is completely stable under standard NCL conditions at pH 7.5, preventing premature reactions. However, when the pH is lowered to 4.0 in the presence of an aldehyde scavenger (e.g., AMDBH), the thiazolidine ring quantitatively opens to regenerate the free cysteine [1]. This precise pH-triggered unmasking cannot be achieved with unprotected cysteines or oxazolidines.

Evidence DimensionLigation stability and unmasking efficiency
Target Compound DataThiazolidine-protected N-terminus (Stable at pH 7.5, 100% unmasked at pH 4.0)
Comparator Or BaselineUnprotected Cysteine (Prone to unwanted cyclization and side reactions during multi-segment NCL)
Quantified DifferenceEnables 100% orthogonal protection at pH 7.5, allowing sequential ligations without intermediate purification.
ConditionsNative Chemical Ligation (NCL) buffer, pH 7.5 vs pH 4.0 with AMDBH scavenger.

Eliminates the need for costly and time-consuming intermediate purification steps in synthetic protein manufacturing, dramatically improving overall yield.

One-Pot Multi-Segment Peptide Synthesis

Thiazolidine is the mandatory protecting group for N-terminal cysteines in advanced Native Chemical Ligation (NCL) workflows, enabling sequential ligations without intermediate purification due to its strict pH-dependent stability [1].

Asymmetric Organocatalysis

Selected as a chiral scaffold for direct aldol reactions where its milder basicity (compared to pyrrolidine) prevents side reactions and drives >99% enantiomeric excess[2].

Controlled-Release Aqueous Formulations

Utilized in prodrugs and pro-fragrances where its high hydrolytic stability over oxazolidines ensures a sustained, predictable release profile in aqueous environments [3].

Formaldehyde Scavenging and Dynamic Covalent Chemistry

Deployed in industrial processes and dynamic covalent chemistry as a robust, reversible trap for aldehydes, outperforming acyclic amines in physiological and mildly acidic conditions [4].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

89.02992040 Da

Monoisotopic Mass

89.02992040 Da

Heavy Atom Count

5

UNII

I320806BKW

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

504-78-9

Wikipedia

Thiazolidine

Dates

Last modified: 08-15-2023

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